2-Bromo-5-(chloromethyl)pyridine hydrochloride
Overview
Description
2-Bromo-5-(chloromethyl)pyridine hydrochloride is an organic compound with the molecular formula C6H5BrClN·HCl. It is a pyridine derivative, characterized by the presence of bromine and chloromethyl groups attached to the pyridine ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
2-Bromo-5-(chloromethyl)pyridine hydrochloride is a chemical compound used in various chemical reactions It’s known to be used as a reagent in base-catalyzed alkylation .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it’s used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . In this reaction, the compound may act as an electrophile, reacting with organoboron reagents .
Biochemical Pathways
It’s known to participate in the suzuki–miyaura coupling reaction , which is a key process in organic synthesis, leading to the formation of biaryl compounds .
Result of Action
The compound’s action results in the formation of new chemical products. For instance, it’s used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability . Also, it’s known to be a severe irritant of the skin, eyes, mucous membranes, and upper respiratory tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(chloromethyl)pyridine hydrochloride typically involves the bromination of 5-(chloromethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine or chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine or chloromethyl groups to other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Reduced derivatives of the original compound.
Scientific Research Applications
2-Bromo-5-(chloromethyl)pyridine hydrochloride is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: Used in the development of bioactive compounds and enzyme inhibitors.
Medicine: Intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Employed in the production of agrochemicals and dyestuffs
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloropyridine: Similar structure but lacks the chloromethyl group.
2-(Chloromethyl)pyridine hydrochloride: Lacks the bromine substituent.
5-Bromo-2-chloropyridine: Similar structure but with different positioning of substituents
Uniqueness
2-Bromo-5-(chloromethyl)pyridine hydrochloride is unique due to the presence of both bromine and chloromethyl groups on the pyridine ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-bromo-5-(chloromethyl)pyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.ClH/c7-6-2-1-5(3-8)4-9-6;/h1-2,4H,3H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEYJNYBNZURDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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